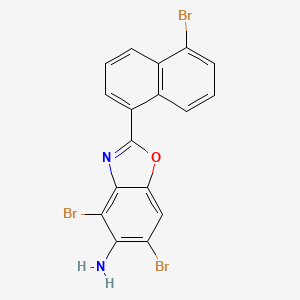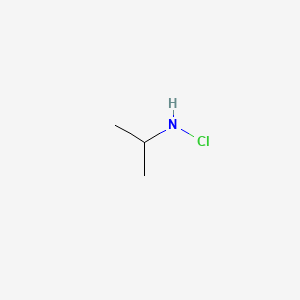![molecular formula C22H20N4O5 B13799553 6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 2,6-dimethylaniline with 1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione under specific conditions . The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, followed by heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative .
科学的研究の応用
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in cell signaling pathways.
作用機序
The compound exerts its effects primarily by inhibiting protein kinases, which are enzymes that regulate various cellular processes such as growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . The molecular targets include specific protein kinases involved in signaling pathways critical for cancer cell survival .
類似化合物との比較
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Pyrimido[4,5-d]pyrimidines: Known for their potential as therapeutic agents in various diseases.
Uniqueness
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features, which confer high selectivity and potency as a protein kinase inhibitor. This selectivity makes it a promising candidate for targeted cancer therapies .
特性
分子式 |
C22H20N4O5 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
6-(2,6-dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N4O5/c1-12-6-5-7-13(2)18(12)23-19-16(14-8-10-15(11-9-14)26(29)30)17-20(27)24(3)22(28)25(4)21(17)31-19/h5-11,23H,1-4H3 |
InChIキー |
SRSJYMZMLCSGCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




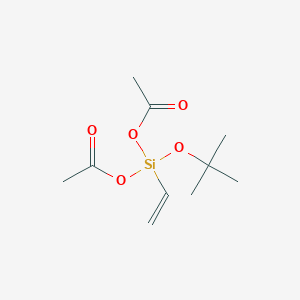
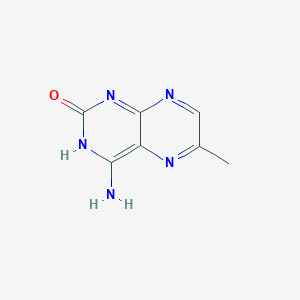
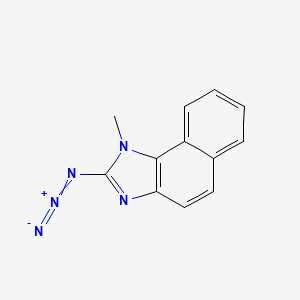

![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
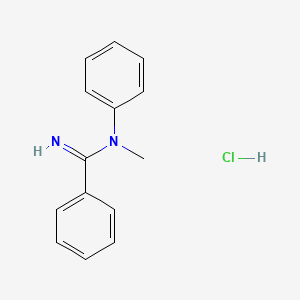
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
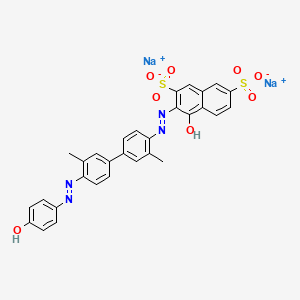
![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)

